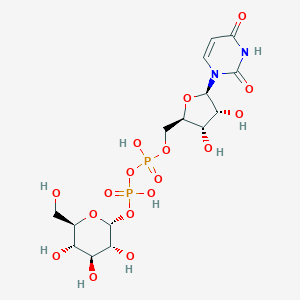
Uridine-5'-diphosphate-glucose
Vue d'ensemble
Description
L'UDP-glucose est un sucre nucléotidique impliqué dans les réactions de glycosyltransférases dans le métabolisme. Il sert de forme activée du glucose et est un précurseur de diverses voies biosynthétiques, y compris la synthèse du glycogène, du saccharose, des lipopolysaccharides et des glycosphingolipides .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L'UDP-glucose est synthétisé par l'action de l'UDP-glucose pyrophosphorylase, qui catalyse la formation et la décomposition réversible de l'UDP-glucose à partir du glucose-1-phosphate et de l'uridine triphosphate . Cette réaction dépend de la présence d'ions magnésium.
Méthodes de production industrielle
La production industrielle de l'UDP-glucose implique des procédés de fermentation microbienne. Par exemple, des souches recombinantes d'Escherichia coli et de Saccharomyces cerevisiae ont été conçues pour surproduire l'UDP-glucose en exprimant l'UDP-glucose pyrophosphorylase provenant de diverses sources .
Analyse Des Réactions Chimiques
Types de réactions
L'UDP-glucose subit diverses réactions de glycosyltransférases, où il donne du glucose aux molécules acceptrices. Ces réactions comprennent :
Glycosylation : Transfert du glucose aux protéines, lipides ou autres sucres.
Oxydation : Conversion en UDP-acide glucuronique par l'UDP-glucose déshydrogénase.
Réactifs et conditions courantes
Glycosylation : Catalysée par les glycosyltransférases, nécessitant souvent des ions métalliques divalents comme le magnésium ou le manganèse.
Oxydation : Catalysée par l'UDP-glucose déshydrogénase, nécessitant le NAD+ comme cofacteur.
Principaux produits
Glycosylation : Produit des glycoprotéines, des glycolipides et des polysaccharides.
Oxydation : Produit l'UDP-acide glucuronique, qui est un précurseur des glycosaminoglycanes.
Applications De Recherche Scientifique
L'UDP-glucose a de nombreuses applications en recherche scientifique :
Chimie : Utilisé comme substrat dans la synthèse enzymatique de glucides complexes.
Biologie : Impliqué dans la biosynthèse du glycogène et d'autres polysaccharides.
Industrie : Utilisé dans la production de composés bioactifs et comme précurseur de divers bioproduits industriels.
Mécanisme d'action
L'UDP-glucose fonctionne comme un donneur de glucose dans les réactions de glycosyltransférases. Il se lie aux enzymes glycosyltransférases, facilitant le transfert du glucose aux molécules acceptrices. Ce processus est crucial pour la biosynthèse du glycogène, des glycoprotéines et des glycolipides . De plus, l'UDP-glucose peut être converti en UDP-acide glucuronique, qui participe à la biosynthèse des glycosaminoglycanes .
Mécanisme D'action
Uridine diphosphate glucose functions as a glucose donor in glycosyltransferase reactions. It binds to glycosyltransferase enzymes, facilitating the transfer of glucose to acceptor molecules. This process is crucial for the biosynthesis of glycogen, glycoproteins, and glycolipids . Additionally, uridine diphosphate glucose can be converted to uridine diphosphate glucuronic acid, which participates in the biosynthesis of glycosaminoglycans .
Comparaison Avec Des Composés Similaires
L'UDP-glucose est unique parmi les sucres nucléotidiques en raison de son rôle spécifique dans le métabolisme du glucose. Des composés similaires comprennent :
UDP-galactose : Impliqué dans la biosynthèse des polysaccharides contenant du galactose.
UDP-acide glucuronique : Impliqué dans la biosynthèse des glycosaminoglycanes.
Thymidine diphosphate glucose : Impliqué dans la biosynthèse des polysaccharides de la paroi cellulaire bactérienne.
L'UDP-glucose se distingue par sa polyvalence dans la participation à diverses voies biosynthétiques et son rôle de précurseur de multiples biomolécules essentielles.
Propriétés
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCJRCZFDFQWRP-JZMIEXBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O17P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00157902 | |
| Record name | Uridine diphosphate glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Uridine diphosphate glucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000286 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
133-89-1 | |
| Record name | UDP-Glucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uridine diphosphate glucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uridine diphosphate glucose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01861 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Uridine diphosphate glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Uridine 5'-(trihydrogen diphosphate), mono-α-d-glucopyranosyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URIDINE DIPHOSPHATE GLUCOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V50K1D7P4Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Uridine diphosphate glucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000286 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


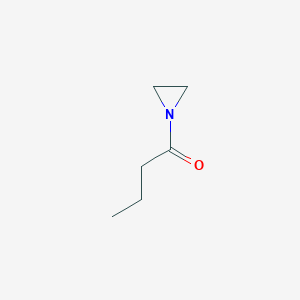



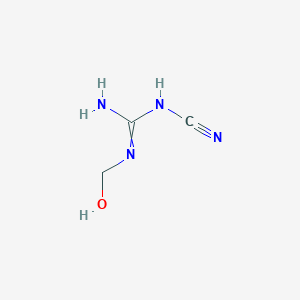

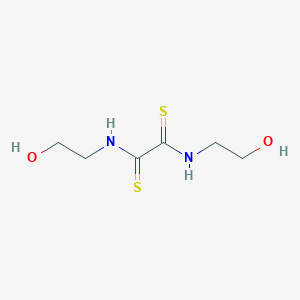



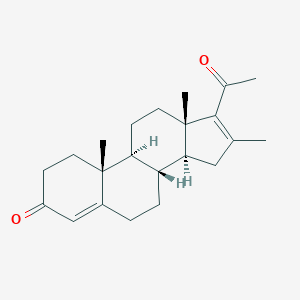

![[Methoxy(phenyl)methyl]benzene](/img/structure/B86198.png)
![5-amino-2-[(E)-2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B86203.png)
